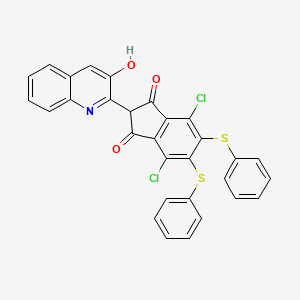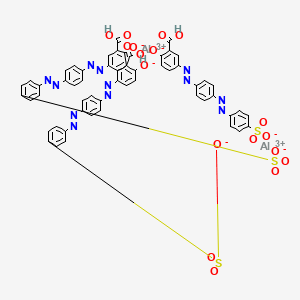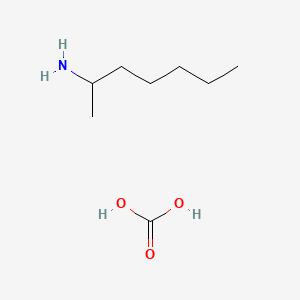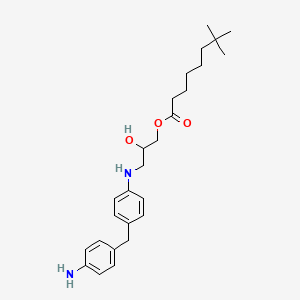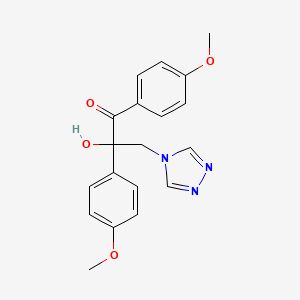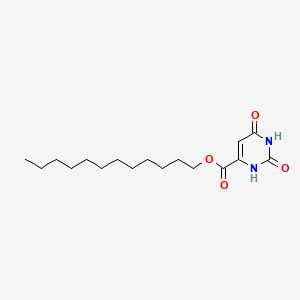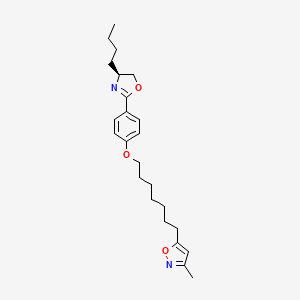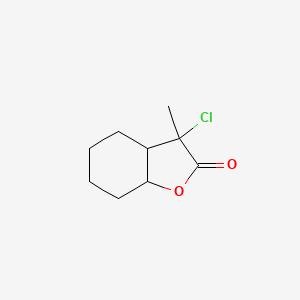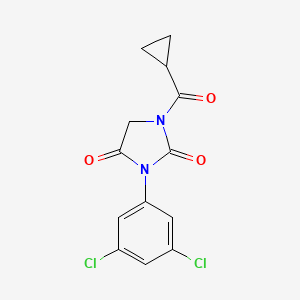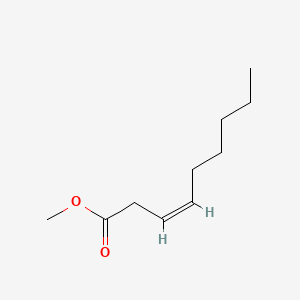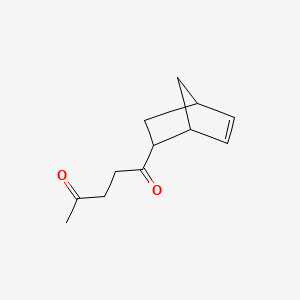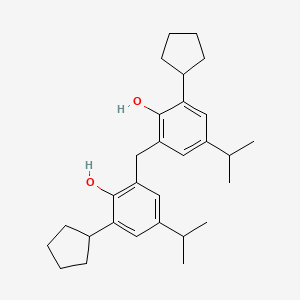
2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-330-5, also known as Polyethylene glycol (PEG), is a polyether compound widely used in various industries. It is a versatile compound with numerous applications due to its unique properties, such as solubility in water and organic solvents, non-toxicity, and biocompatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyethylene glycol is synthesized through the polymerization of ethylene oxide. The process involves the ring-opening polymerization of ethylene oxide in the presence of a catalyst, typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight of the polymer.
Industrial Production Methods
In industrial settings, the production of polyethylene glycol involves the continuous addition of ethylene oxide to a reactor containing the catalyst and an initiator, such as water or ethylene glycol. The reaction is carefully monitored to control the molecular weight distribution of the final product. The resulting polyethylene glycol is then purified through processes such as distillation and filtration to remove any unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions
Polyethylene glycol undergoes various chemical reactions, including:
Oxidation: PEG can be oxidized to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert PEG derivatives into alcohols.
Substitution: PEG can undergo substitution reactions to introduce functional groups such as amines, thiols, or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or tosyl chloride are employed for introducing functional groups.
Major Products
The major products formed from these reactions include PEG derivatives with various functional groups, which can be tailored for specific applications in pharmaceuticals, cosmetics, and other industries.
Scientific Research Applications
Polyethylene glycol has a wide range of scientific research applications, including:
Chemistry: PEG is used as a solvent, surfactant, and in the synthesis of various chemical compounds.
Biology: PEG is employed in cell culture media, as a cryoprotectant, and in the preparation of hydrogels for tissue engineering.
Medicine: PEGylation, the process of attaching PEG chains to drugs or therapeutic proteins, enhances their stability, solubility, and bioavailability. PEG is also used in laxatives and as a lubricant in medical devices.
Industry: PEG is utilized in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
Mechanism of Action
The mechanism by which polyethylene glycol exerts its effects varies depending on its application. In PEGylation, PEG chains increase the molecular size of therapeutic proteins, reducing renal clearance and enhancing their half-life in the bloodstream. PEG also forms a hydrophilic layer around the drug, improving its solubility and stability. In biological applications, PEG acts as a cryoprotectant by preventing ice crystal formation, thereby protecting cells and tissues during freezing and thawing processes.
Comparison with Similar Compounds
Polyethylene glycol can be compared with other polyether compounds such as polypropylene glycol and polytetramethylene glycol. While all these compounds share similar properties, such as solubility in water and organic solvents, polyethylene glycol is unique due to its non-toxicity and biocompatibility, making it suitable for medical and pharmaceutical applications. Polypropylene glycol, on the other hand, is more commonly used in industrial applications due to its higher hydrophobicity.
List of Similar Compounds
- Polypropylene glycol
- Polytetramethylene glycol
- Polyethylene oxide
Properties
CAS No. |
93803-58-8 |
|---|---|
Molecular Formula |
C29H40O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-cyclopentyl-6-[(3-cyclopentyl-2-hydroxy-5-propan-2-ylphenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C29H40O2/c1-18(2)22-13-24(28(30)26(16-22)20-9-5-6-10-20)15-25-14-23(19(3)4)17-27(29(25)31)21-11-7-8-12-21/h13-14,16-21,30-31H,5-12,15H2,1-4H3 |
InChI Key |
LFKIOZVKIKEHNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C2CCCC2)O)CC3=C(C(=CC(=C3)C(C)C)C4CCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


